Docosa-13,16,19-trienoic acid Docosa-13,16,19-trienoic acid Docosatrienoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 3 double bonds. Double bonds for docosatrienoic acid can be originating from either the (3rd, 6th and 9th), the (5th, 11th and 17th), the (7th, 13th and 19th) or the (9th, 12th and 15th) positions from the methyl end.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14481430
InChI: InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C22H38O2
Molecular Weight: 334.5 g/mol

Docosa-13,16,19-trienoic acid

CAS No.:

Cat. No.: VC14481430

Molecular Formula: C22H38O2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

Docosa-13,16,19-trienoic acid -

Specification

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
IUPAC Name docosa-13,16,19-trienoic acid
Standard InChI InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)
Standard InChI Key WBBQTNCISCKUMU-UHFFFAOYSA-N
Canonical SMILES CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Docosa-13,16,19-trienoic acid is defined by the molecular formula C₂₂H₃₈O₂ and a molecular weight of 334.5 g/mol . Its systematic IUPAC name, (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid, specifies the geometry (Z-configuration) and positions of the double bonds . Alternative designations include:

  • cis-13,16,19-Docosatrienoic acid

  • C22:3n-3,6,9 (denoting chain length, unsaturation, and double bond positions) .

Structural Configuration and Stereochemistry

The compound’s structure features three conjugated double bonds in the cis orientation, creating a bent conformation that influences its membrane fluidity and protein-binding capabilities. Key structural descriptors include:

  • SMILES Notation: CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)O .

  • InChI Key: WBBQTNCISCKUMU-PDBXOOCHSA-N .

  • CAS Registry Numbers: 59708-86-0 and 28845-86-5 .

Table 1: Comparative Structural Data from Reputable Databases

PropertyPubChem ChemSpider PlantFAdb
Molecular FormulaC₂₂H₃₈O₂C₂₂H₃₈O₂C₂₂H₃₈O₂
Exact Mass334.28718 Da334.28718 Da334.54 Da
Double Bond Positions13, 16, 19 (Z)13, 16, 19 (Z)13, 16, 19 (Z)
SMILESCC/C=C/C...CC/C=C/C...C(CCCCC...

Biosynthesis and Natural Occurrence

Microbial Synthesis

Docosa-13,16,19-trienoic acid is synthesized in the protist Euglena gracilis via elongation and desaturation of shorter-chain precursors . The pathway involves:

  • Elongation: Stearate (C18:0) → Eicosanoate (C20:0) → Docosanoate (C22:0).

  • Desaturation: Introduction of double bonds at Δ13, Δ16, and Δ19 by fatty acid desaturases .

Natural Sources

While rare in higher eukaryotes, this fatty acid has been detected in:

  • Marine Microalgae: A candidate for biotechnological production via ω-3 PUFA pathways .

  • Brain Tissue: Elevated levels observed in late-stage Alzheimer’s disease patients, suggesting compensatory neuroprotective mechanisms .

Biological Activities and Mechanisms

Enzyme Inhibition

Docosa-13,16,19-trienoic acid exhibits potent inhibitory effects on:

  • Leukotriene B4 (LTB4) Binding: Competes with LTB4 for neutrophil membrane receptors (Ki = 5 μM), attenuating inflammatory responses .

  • DNA Polymerases/Topoisomerases: Second-most potent inhibitor among C22 fatty acids, reducing enzymatic activity by 40–60% at 100 μM . Structural analysis reveals that a 19–21 Å length and >7 Å width are critical for binding to enzyme active sites .

Ion Channel Modulation

In rat peritoneal macrophages, this compound:

  • Reduces K+ Current Amplitude: Dose-dependent suppression of outward rectifying K+ channels .

  • Accelerates Activation/Inactivation Kinetics: Alters membrane potential dynamics, potentially influencing immune cell signaling .

Table 2: Documented Biological Activities

ActivityExperimental ModelKey ParameterSource
LTB4 Receptor AntagonismPig NeutrophilsKi = 5 μM
DNA Polymerase InhibitionHuman EnzymesIC₅₀ = 85 μM
K+ Channel ModulationRat Macrophages50% Current Reduction

Analytical Methods and Solubility

Detection and Quantification

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to profile fatty acids in brain tissue, with retention time ≈33.5 min .

  • High-Performance Liquid Chromatography (HPLC): Resolves cis/trans isomers via C18 reverse-phase columns .

Solubility and Formulation

  • Organic Solvents: Soluble in DMSO (10 mM stock solutions) and ethanol .

  • Aqueous Systems: Requires lipid carriers (e.g., PEG-300) for in vivo studies due to low water solubility .

Future Research Directions

  • Synthetic Pathways: Optimize microbial production using metabolic engineering .

  • Clinical Trials: Evaluate bioavailability and efficacy in inflammatory and neurodegenerative models.

  • Structure-Activity Relationships: Modify double bond positions to enhance enzyme-targeting specificity .

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